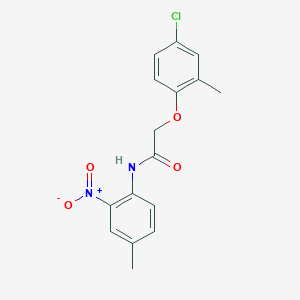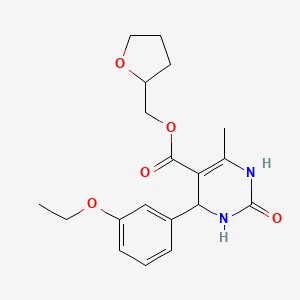
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as NMCCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has also been shown to modulate the activity of various signaling pathways involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
Studies have reported that 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been reported to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments include its potential pharmacological properties, its availability, and its relatively low cost. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
Several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide have been proposed, including the investigation of its potential use in the treatment of various diseases, the development of more efficient synthesis methods, and the study of its potential side effects. Additionally, the use of 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has shown promising results in scientific research for its potential pharmacological properties. Further studies are needed to fully understand its mechanism of action, potential side effects, and therapeutic potential for various diseases.
Synthesis Methods
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The resulting product can be purified using column chromatography to obtain pure 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer and neurological disorders. Several studies have reported promising results, indicating that 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide may have therapeutic potential for various diseases.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-5-13(14(7-10)19(21)22)18-16(20)9-23-15-6-4-12(17)8-11(15)2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCIXPGIBYHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6111850 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
![5-(4-hydroxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5120109.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-(hydroxymethyl)pyridinium chloride](/img/structure/B5120119.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5120122.png)
![4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5120139.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5120146.png)
![4-acetyl-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5120148.png)


![(3-amino-4-isobutyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-biphenylyl)methanone](/img/structure/B5120165.png)
![3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5120172.png)